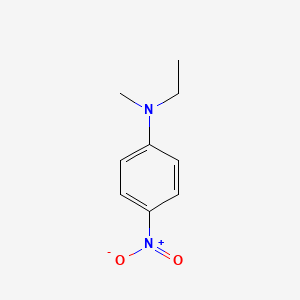

N-Ethyl-N-methyl-4-nitroaniline

描述

Significance in Contemporary Chemical Synthesis and Materials Science

N-Ethyl-N-methyl-4-nitroaniline and its derivatives are significant in modern chemical synthesis, primarily serving as versatile intermediates for the production of more complex molecules. They are utilized in the synthesis of various dyes and pigments. ontosight.ai The chromophoric nature of the nitroaniline backbone makes it a valuable building block in the color industry.

In the realm of materials science, this compound is particularly noted for its applications in nonlinear optics (NLO). nih.gov Organic materials with NLO properties are of great interest for their potential use in technologies such as optical data storage, image processing, and optical switching. nih.gov The "push-pull" system in this compound leads to a high molecular hyperpolarizability, which is a prerequisite for second-order NLO effects. Research has explored the use of similar nitroaniline derivatives in devices that can alter the frequency of coherent light, such as frequency doublers and optical mixers. google.com The efficiency of these materials is often compared to established inorganic NLO materials, with some organic crystals showing significantly higher figures of merit. google.com

Beyond optics, related N-substituted nitroanilines have been investigated for other specialized applications. For instance, N-methyl-4-nitroaniline is used as an additive to lower the melting temperature of energetic materials in the synthesis of insensitive explosives and as a stabilizer for propellants. researchgate.netchemicalbook.comchemdad.com This suggests a broader scope for N-alkylated nitroanilines in the development of advanced materials with tailored properties.

Historical Context of N-Substituted Nitroaniline Derivatives in Academic Inquiry

The study of N-substituted nitroaniline derivatives is rooted in the broader history of aniline (B41778) chemistry, which began in the 19th century. Aniline was first isolated in 1826, and its derivatives became the foundation of the synthetic dye industry. wikipedia.org The discovery that aniline could be oxidized to produce a range of colors, such as mauveine by William Henry Perkin, spurred intense research into its chemical modifications. britannica.com

Early work focused on creating a wide palette of "coal tar dyes" by reacting aniline and its analogues, like toluidine, with various reagents. wikipedia.orgbritannica.com This led to the synthesis of triphenylmethane (B1682552) dyes such as fuchsine and aniline blue. britannica.com The development of azo dyes, which are formed by the reaction of a diazotized arylamine with a coupling agent like phenol (B47542) or another aniline, was another major milestone. britannica.com These discoveries established aniline derivatives as crucial industrial commodities.

The introduction of the nitro group onto the aniline ring was a key step in expanding the chemical and functional diversity of these compounds. 4-Nitroaniline (B120555), for example, became a vital precursor for p-phenylenediamine, a key component in many dyes. wikipedia.org The subsequent N-alkylation of nitroanilines, a process involving the substitution of hydrogen atoms on the amino group with alkyl groups, further modified their properties. wikipedia.org

In the 20th century, the focus of academic inquiry broadened from dyes to other applications. Researchers began to investigate the relationship between the molecular structure of these compounds and their physical properties. The recognition that molecules with electron-donating and electron-withdrawing groups at opposite ends of a conjugated system could exhibit interesting electronic phenomena led to the study of nitroaniline derivatives for applications beyond color. nih.gov This shift in focus paved the way for the contemporary research into their nonlinear optical and other material properties. The synthesis of various N-basically substituted derivatives of nitroanilines was reported in academic journals as early as the mid-20th century, indicating a long-standing scientific interest in this class of compounds. acs.org

Scope and Objectives of Research on this compound

The primary scope of research on this compound revolves around understanding and exploiting its unique electronic and optical properties, which arise from its molecular structure. The main objectives of these research efforts can be summarized as follows:

Investigation of Nonlinear Optical (NLO) Properties: A significant portion of the research is dedicated to characterizing the NLO response of this compound and related compounds. nih.govgoogle.com This includes measuring its molecular hyperpolarizability and assessing its potential for applications in second-harmonic generation, optical mixing, and other frequency conversion technologies. google.com The goal is to develop new, highly efficient organic materials for photonic devices. nih.govrsc.org

Structure-Property Relationship Studies: A key objective is to establish a clear understanding of how the molecular structure of N-substituted nitroanilines influences their macroscopic properties. researchgate.net This involves studying the effects of different substituent groups on the amino nitrogen and their impact on the crystal structure, thermal stability, and NLO coefficients. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), are often employed to model these relationships and predict the properties of new derivatives. nih.govrsc.org

Development of Advanced Materials: Research aims to incorporate this compound and similar molecules into functional materials. researchgate.netchemicalbook.com This includes growing high-quality single crystals for NLO applications and exploring its use as a component in polymer matrices or as an additive in other materials, such as energetic formulations, to impart specific properties like thermal stability or reduced sensitivity. researchgate.netresearchgate.net

Synthesis and Characterization: The development of efficient and high-yield synthetic routes for this compound and its derivatives is an ongoing objective. patsnap.comgoogle.com This includes optimizing reaction conditions and purification methods. google.com Comprehensive characterization of the synthesized compounds using various analytical techniques is crucial to confirm their structure and purity. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| CAS Number | 56269-48-8 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| XLogP3 | 2.6 |

Source: PubChem CID 596690 nih.gov

Table 2: Summary of Research Findings and Applications for N-Substituted Nitroanilines

| Compound Family/Derivative | Research Focus/Application Area | Key Findings |

|---|---|---|

| N-Substituted Nitroanilines | Nonlinear Optics (NLO) | Possess significant NLO properties due to intramolecular charge transfer from an electron-donating amino group to an electron-withdrawing nitro group. nih.gov |

| 2-Methyl-4-nitroaniline (MNA) | NLO Devices | Exhibits a high figure of merit for second-harmonic generation, making it a useful material for frequency conversion of coherent light. google.com |

| N-Methyl-4-nitroaniline (MNA) | Energetic Materials | Used as an additive to lower the melting temperature in the synthesis of insensitive explosives and as a propellant stabilizer. researchgate.netchemicalbook.com |

| N-Ethyl-4-nitroaniline | Chemical Synthesis | Serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai |

| N-Substituted Nitroanilines | Dye Synthesis | Historically and currently used as precursors and intermediates in the manufacturing of a wide range of azo and other dyes. ontosight.aibritannica.comwikipedia.org |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| N-methyl-4-nitroaniline |

| Toluidine |

| Mauveine |

| Fuchsine |

| Aniline blue |

| 4-Nitroaniline |

| p-Phenylenediamine |

| 2-Methyl-4-nitroaniline |

| N-formyl-p-nitroaniline |

| Potassium tert-butoxide |

| Sodium borohydride (B1222165) |

| N-ethyl-4-nitroaniline |

| Ethyl chloride |

| Ethyl bromide |

| 2,6-dichloro-4-nitroaniline |

| 1,4-dinitrobenzene |

| Nitrophenylarsonic acid |

| 4-nitrophenylisocyanate |

| N-nitroso-N-ethyl-4-nitroaniline |

| N-nitroso-N-ethyl-2-nitroaniline |

| N-nitroso-N-Methyl-4-nitroaniline |

| N-ethyl-N-nitroaniline |

| N-nitroso-2-nitrodiphenylamine |

| 4-methylaniline |

| Ethyl chloroformate |

| N-(p-toluene) ethyl carbamate |

| N-methyl-p-phenylenediamine |

| N-acetyl-4-nitroaniline |

| 4-nitrophenylhydroxylamine |

| Benzenediazonium tetrafluoroborate |

| Acetanilide (B955) |

| Phenacetin |

| Methylene (B1212753) blue |

| Sulfanilamide |

| N-methylaniline |

| N,N-dimethylaniline |

| N-Ethyl-2-methyl-4-nitroaniline |

Structure

3D Structure

属性

CAS 编号 |

56269-48-8 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.2 g/mol |

IUPAC 名称 |

N-ethyl-N-methyl-4-nitroaniline |

InChI |

InChI=1S/C9H12N2O2/c1-3-10(2)8-4-6-9(7-5-8)11(12)13/h4-7H,3H2,1-2H3 |

InChI 键 |

IOGXWDULLFRVFZ-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |

规范 SMILES |

CCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of N Ethyl N Methyl 4 Nitroaniline and Analogues

Strategies for N-Alkylation and Nitroaniline Formation

The construction of the core structure of N-Ethyl-N-methyl-4-nitroaniline relies on fundamental reactions that enable the formation of N-C bonds and the introduction of a nitro group onto the aromatic ring.

The formation of N-alkylated nitroanilines can be achieved through nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgd-nb.info This process is viable when the aromatic ring is "activated" by strongly electron-withdrawing groups, such as the nitro group (-NO2). libretexts.orgfiveable.me The nitro group reduces the electron density of the benzene (B151609) ring, making it susceptible to attack by nucleophiles like amines. libretexts.org For the synthesis of substituted nitroanilines, a leaving group, typically a halide, must be present on the ring. libretexts.org The reaction proceeds via the addition of a nucleophile to form an intermediate anionic complex, which is stabilized by the ortho or para-positioned nitro group, followed by the departure of the leaving group. libretexts.org

Ullmann-type coupling reactions provide another powerful method for the formation of C-N bonds, particularly for the synthesis of N-aryl amines. wikipedia.orgfrontiersin.org These copper-catalyzed reactions typically involve the coupling of an aryl halide with an amine. wikipedia.orgnih.gov Traditional Ullmann reactions often required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern advancements have led to the development of milder conditions using soluble copper catalysts with various ligands, such as N-methylglycine or L-proline, making the process more versatile. acs.orgresearchgate.net The reaction is an alternative to the Buchwald-Hartwig amination and is effective for coupling aryl halides with both aliphatic and aromatic amines. wikipedia.orgfrontiersin.orgnih.gov Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

A general process for preparing N-alkyl-nitroanilines involves the O-alkylation of a nitrophenol to create an alkoxy derivative, which then reacts with an alkylamine to yield the desired N-alkyl-nitroaniline. google.com N-alkyl nitroanilines have also been synthesized by reacting the parent aniline (B41778) with the appropriate alkyl halide under mild conditions or through Ullmann-type chemistry. researchgate.net

The synthesis of N-methyl-4-nitroaniline often proceeds through the intermediate N-methyl-4-nitroacetanilide. One method involves the methylation of p-nitroacetanilide using methyl iodide in the presence of a base like potassium hydroxide (B78521) in acetone. chemicalbook.com The resulting N-methyl-4-nitroacetanilide is then hydrolyzed, typically by heating with hydrochloric acid in ethanol, to yield N-methyl-4-nitroaniline. chemicalbook.com

An alternative route to N-methyl-4-nitroaniline begins with the formylation of p-nitroaniline with formic acid to produce N-formyl-p-nitroaniline. google.com This intermediate is then dissolved in N,N-dimethylformamide (DMF) and reacted with methyl iodide in the presence of potassium tert-butoxide to give N-methyl-N-formyl-p-nitroaniline. google.com The final step involves the reduction of the formyl group using a reducing agent like sodium borohydride (B1222165) in ethanol, followed by quenching with a saturated ammonium (B1175870) chloride solution to yield high-purity N-methyl-p-nitroaniline. google.com

For the synthesis of deuterated analogues, which are crucial for mechanistic studies, a sustainable approach has been developed for the direct synthesis of (deuterated) N-methyl/ethyl amines from nitroarenes. nih.gov This method utilizes a single-site manganese catalyst and involves a tandem sequence of dehydrogenation, transfer hydrogenation, and borrowing hydrogenation, offering a highly selective route to N-CH3/N-CD3 aniline derivatives. nih.gov

The precursor, 4-nitroacetanilide, is synthesized by the nitration of acetanilide (B955). slideshare.netmagritek.comjcbsc.orgprepchem.comyoutube.comazom.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. magritek.comazom.com The acetamido group on acetanilide directs the incoming nitronium ion primarily to the para position, with a smaller amount of the ortho isomer also being formed. slideshare.netmagritek.com The two isomers can be separated by recrystallization from ethanol, as the ortho-nitroacetanilide is more soluble. slideshare.netmagritek.comprepchem.com The purified p-nitroacetanilide is then hydrolyzed, often with sulfuric acid, to produce p-nitroaniline. magritek.comazom.comrsc.orgstuba.sk

Targeted Derivatization and Functionalization

Once the core N-alkylated nitroaniline structure is in place, further modifications can be made to introduce specific functional groups or isotopic labels for various research purposes.

N-nitroso-N-alkyl derivatives are synthesized through the nitrosation of the corresponding N-alkyl anilines. researchgate.netwikipedia.org This reaction involves treating the N-alkyl aniline with a nitrosating agent. ontosight.ai A common method utilizes sodium nitrite (B80452) in an acidic medium, which generates the nitrosonium ion (NO+). wikipedia.orgontosight.ai The nucleophilic nitrogen of the secondary amine then attacks the electrophilic nitrosonium ion to form the N-nitrosamine. wikipedia.org

For instance, N-nitroso-N-ethyl-4-nitroaniline and other N-nitroso-N-alkyl compounds have been synthesized using nitrosyl acetate (B1210297) in acetic acid as the N-nitrosating agent. researchgate.net Another approach uses tert-butyl nitrite (TBN) to efficiently synthesize N-nitrosoanilines. researchgate.net Research has shown that in the presence of dioxygen, N-nitroso anilines can serve as a self-providing nitro group source for the direct nitration of N-alkyl anilines. researchgate.net

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms. The synthesis of deuterated N-alkyl aniline derivatives can be achieved through various methods. A notable sustainable method allows for the synthesis of (deuterated) N-methyl/ethyl amines directly from nitroarenes using a manganese catalyst. nih.gov This process is highly selective and accommodates a wide range of functional groups, facilitating the large-scale production of compounds like N-CD3 aniline derivatives. nih.gov This approach provides a direct pathway to isotopically labeled compounds that are valuable for mechanistic studies.

Utility as a Synthon in Complex Organic Transformations

This compound and its parent compound, 4-nitroaniline (B120555), serve as versatile building blocks, or synthons, in a variety of more complex organic transformations. 4-nitroaniline is a key intermediate in the production of dyes, antioxidants, pharmaceuticals, and corrosion inhibitors. chemiis.comchempanda.combionity.comwikipedia.org

One of the primary applications of 4-nitroaniline is in the synthesis of azo dyes. chemiis.comwikipedia.org It serves as a precursor for p-phenylenediamine, a crucial component in many dyes, which is produced via the reduction of the nitro group. wikipedia.org For example, 4-nitroaniline is the starting material for Para Red, one of the first azo dyes. bionity.comwikipedia.org The synthesis involves the diazotization of the aniline, where the primary aromatic amine reacts with nitrous acid to form a diazonium salt. wikipedia.org This diazonium salt can then undergo a coupling reaction to form a colored azo compound. wikipedia.org

In addition to dye synthesis, the amino group of aniline and its derivatives can be converted to other functional groups through diazotization followed by nucleophilic substitution reactions. libretexts.orgwikipedia.org This allows for the introduction of hydroxyl, cyanide, or halide groups. wikipedia.org Furthermore, 4-nitroaniline is a precursor to 2,6-dichloro-4-nitroaniline, another compound used in the dye industry. wikipedia.org The versatility of these nitroaniline-based synthons makes them valuable in the construction of a wide array of more complex molecules.

Reaction Mechanisms and Kinetics of N Ethyl N Methyl 4 Nitroaniline

Nitrosative N-Dealkylation Pathways in N,N-Dialkyl Aromatic Amines

The nitrosative N-dealkylation of N,N-dialkyl aromatic amines, such as N-Ethyl-N-methyl-4-nitroaniline, is a process where an alkyl group is removed from the nitrogen atom by reaction with a nitrosating agent, typically derived from nitrous acid. This reaction is complex, with multiple competing mechanistic pathways that are highly sensitive to reaction conditions. nih.govfigshare.com The process is significant as it is a key transformation for many tertiary amines. rsc.org

A key aspect of the nitrosative dealkylation of this compound is the competition between the removal of the ethyl group (deethylation) and the methyl group (demethylation). The preferred pathway, or regioselectivity, is not random but is dictated by the reaction environment. nih.govresearchgate.net Research has established that at high acidity, the reaction predominantly yields the deethylated product. nih.govresearchgate.net Conversely, at a pH of 2 and higher, demethylation becomes the favored reaction pathway. nih.govresearchgate.net It has been noted that in some instances, this regioselectivity can shift during the course of the reaction. nih.govresearchgate.net

The pathways leading to demethylation are described as being predominant but not exhibiting high regioselectivity. nih.gov

The acidity of the reaction medium is a critical determinant of the regiochemical outcome in the nitrosative dealkylation of 4-substituted-N-ethyl-N-methylanilines. nih.govresearchgate.net A distinct switch in the reaction mechanism is observed when the acidity is altered.

At high acidity, deethylation is the dominant process. nih.govresearchgate.netmdpi.com As the acidity decreases to a pH level of 2 or more, the reaction shifts to favor demethylation. nih.govresearchgate.netmdpi.com This dependency highlights that different mechanistic pathways operate under varying pH conditions. One of the proposed mechanisms involves the oxidation of the amine to a radical cation, which is more prevalent in highly acidic solutions and leads to deethylation. nih.gov Other pathways, which favor demethylation, become more competitive at lower acid concentrations. nih.govresearchgate.net

Table 1: Influence of Acidity on Dealkylation Regioselectivity

| Acidity Level | Predominant Reaction |

| High Acidity | Deethylation nih.govresearchgate.net |

| pH 2 and above | Demethylation nih.govresearchgate.net |

Radical Cation Mediated Mechanisms

A significant portion of the nitrosative dealkylation of this compound proceeds through mechanisms involving radical cation intermediates. nih.govfigshare.com The formation and subsequent reactions of these intermediates are central to understanding the regioselective nature of the dealkylation process, particularly the preference for deethylation under specific conditions. nih.gov

A key mechanistic pathway, proposed to explain regioselective deethylation, is initiated by the oxidation of the this compound substrate. nih.govresearchgate.net In this step, the nitrosyl cation (NO⁺) acts as an oxidizing agent, abstracting an electron from the amine to form an amine radical cation. nih.govfigshare.comresearchgate.net This mechanism was specifically deduced through studies using this compound as the primary substrate, employing techniques such as CIDNP (Chemically Induced Dynamic Nuclear Polarization) and kinetic studies. nih.gov

Following the generation of the amine radical cation, the reaction cascade continues with the abstraction of a hydrogen atom. nih.govresearchgate.net This hydrogen is removed from the carbon atom adjacent to the amine nitrogen (the α-carbon). nih.govresearchgate.net The species responsible for this abstraction is nitrogen dioxide (NO₂), and the process results in the formation of a critical intermediate known as an iminium ion. nih.govresearchgate.net This iminium ion is then subject to further reactions that ultimately yield the dealkylated amine and a corresponding aldehyde. nih.govresearchgate.net The formation of an iminium ion is a recognized step in various N-dealkylation reactions. nih.gov

The radical cation mediated mechanism is not singular. A competing pathway involves the deprotonation of the initially formed amine radical cation at the α-carbon. nih.govresearchgate.net This deprotonation step gives rise to an α-amino radical intermediate. nih.govresearchgate.net This radical is highly reactive and is rapidly oxidized, a process which also leads to the formation of an iminium ion. nih.govresearchgate.net This specific pathway, proceeding through an α-amino radical, is associated with predominant, though not highly regioselective, demethylation. nih.gov

Table 2: Competing Mechanistic Pathways in Nitrosative Dealkylation

| Pathway | Key Steps | Predominant Outcome |

| Radical Cation Oxidation | 1. Oxidation by NO⁺ to amine radical cation. nih.govfigshare.com 2. H-atom abstraction by NO₂ from ethyl group. nih.govresearchgate.net 3. Iminium ion formation. nih.govresearchgate.net | Regioselective Deethylation (at high acidity) nih.gov |

| Radical Cation Deprotonation | 1. Oxidation by NO⁺ to amine radical cation. nih.govfigshare.com 2. Deprotonation to form an α-amino radical. nih.govresearchgate.net 3. Rapid oxidation to iminium ion. nih.govresearchgate.net | Predominant Demethylation (at lower acidity) nih.gov |

| Nitrosammonium Ion Elimination | 1. Formation of a nitrosammonium ion (R₃N−N=O)⁺. nih.govfigshare.com 2. Elimination of NOH. nih.gov | Predominant Demethylation nih.gov |

Competing Mechanistic Pathways

The nitrosative dealkylation of this compound is not a monolithic process but rather a competition between several mechanistic routes. The predominance of a particular pathway is highly dependent on reaction conditions, most notably the acidity of the medium. nih.gov At high acidity, de-ethylation is the favored outcome, whereas demethylation prevails at a pH of 2 and higher. nih.gov These regiochemical outcomes are dictated by the interplay of at least four distinct mechanisms. nih.gov

NOH Elimination from Nitrosammonium Ions

One of the primary competing pathways in the nitrosation of tertiary amines like this compound involves the formation of a nitrosammonium ion. This intermediate can then undergo a process known as NOH elimination. nih.gov This pathway contributes to the formation of nitrosamine (B1359907) products and is particularly relevant in the context of demethylation, although it is not highly regioselective. nih.gov The mechanism proceeds through the initial attack of the amine's nitrogen atom on the nitrosating agent, leading to the nitrosammonium cation, which subsequently eliminates a molecule of nitroxyl (B88944) (NOH) to yield an iminium ion. This iminium ion is then hydrolyzed to produce the dealkylated amine and an aldehyde.

Formation of C-Nitro Compounds via C-Nitrosation and Oxidation

Under certain conditions, the reaction can divert from N-dealkylation to produce C-nitro compounds. This alternative pathway involves the electrophilic attack of a nitrosating species on the aromatic ring, a process termed C-nitrosation. nih.gov For this compound, this would typically occur at a position ortho to the amino group, as the para position is blocked by the nitro group. The resulting C-nitroso intermediate is then oxidized to the corresponding C-nitro compound. nih.gov Another route to C-nitro compounds arises from the reaction of the nitrogen dioxide radical (NO₂) with the amine radical cation, which is formed by the oxidation of the parent amine by NO⁺. nih.gov This is followed by deprotonation to yield the final C-nitro product. nih.gov

Kinetic and Isotopic Studies

Kinetic and isotopic investigations are crucial for unraveling the complex mechanisms governing the reactions of this compound.

Determination of Reaction Order in Nitrite (B80452)

The nitrosation of amines can be catalyzed by various species generated from nitrite in acidic solutions, such as the nitrosonium ion (NO⁺). The reaction rate's dependence on the concentration of nitrite is a key kinetic parameter. For the nitrosation of secondary amines, the reaction mechanism is often considered to involve rate-limiting formation of the nitrosating agent, followed by a rapid reaction with the unprotonated amine. rsc.org In the case of tertiary amines like this compound, a new mechanism has been proposed, particularly to explain the regioselective de-ethylation at high acidity. nih.gov This mechanism involves the initial oxidation of the amine to its radical cation by NO⁺. nih.gov This is followed by hydrogen atom abstraction by NO₂ to form an iminium ion, which leads to the dealkylated products. nih.gov The kinetics of this process are complex and can be influenced by the acidity-dependent competition between multiple pathways. nih.gov

Application of Kinetic Deuterium (B1214612) Isotope Effects in Dealkylation

Kinetic Deuterium Isotope Effects (KIEs) are a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. nih.gov In the context of the dealkylation of this compound, KIEs have been used to probe the mechanism. nih.gov

The observation of a significant KIE (where the rate of reaction for the hydrogen-containing compound, kH, is greater than that for the deuterium-containing compound, kD) upon replacing the hydrogens on the α-carbons of the ethyl or methyl groups with deuterium would indicate that C-H bond cleavage is a rate-limiting event. nih.govrsc.org This provides evidence for mechanisms that involve hydrogen atom abstraction or deprotonation from the α-carbon in the rate-determining step, such as the proposed oxidation mechanism involving the amine radical cation. nih.gov Conversely, the absence of a KIE would suggest that C-H bond breaking occurs in a fast step after the rate-determining step.

Table 1: Mechanistic Pathways in Nitrosative Dealkylation

| Mechanistic Pathway | Key Intermediate(s) | Primary Product Type | Influencing Factor |

|---|---|---|---|

| NOH Elimination | Nitrosammonium ion, Iminium ion | N-Nitrosamine | Acidity |

| Radical Cation Path | Amine radical cation, Iminium ion | N-Nitrosamine, Aldehyde | High Acidity |

| C-Nitrosation/Oxidation | C-nitroso intermediate | C-Nitro Compound | Reaction Conditions |

Photochemical Reactivity of Related N-Methyl-N-nitroanilines

Studies on the closely related compound 4-nitro-N,N-dimethylaniline provide significant insight into the potential photochemical reactivity of this compound. Upon photoexcitation, 4-nitro-N,N-dimethylaniline can undergo demethylation. rsc.org This reaction proceeds through the triplet excited state of the molecule. rsc.org

In benzene (B151609), the triplet state of 4-nitro-N,N-dimethylaniline reacts with other nitroarenes, leading to its demethylation and the formation of 4-nitro-N-methylaniline. rsc.org This process is very efficient, occurring at a rate close to the diffusion-controlled limit. rsc.org The mechanism is believed to involve an intermediate C-centered radical (H₂˙C(CH₃)N–C₆H₄–NO₂). rsc.org An alternative pathway involves an electron transfer reaction, for example with triethylamine, which generates the conjugate acid of the radical anion of the nitroaniline. rsc.org The quantum yield for the conversion to the demethylated product can be as high as 0.3. rsc.org

Table 2: Photochemical Properties of 4-nitro-N,N-dimethylaniline

| Property | Observation |

|---|---|

| Excitation Product | Triplet State |

| Reaction in Benzene | Demethylation in presence of other nitroarenes |

| Key Intermediate | C-centered radical: H₂˙C(CH₃)N–C₆H₄–NO₂ |

| Reaction with Triethylamine | Electron transfer to form a radical anion |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-nitro-N,N-dimethylaniline |

| 4-nitro-N-methylaniline |

| Nitrosammonium ion |

| Iminium ion |

| Nitroxyl |

| C-nitroso intermediate |

| Nitrogen dioxide |

| Nitrosonium ion |

| Triethylamine |

| Nitrobenzene |

| Nitronaphthalenes |

Solvent Effects on Photolysis Pathways

Similarly, specific data on the effects of different solvents on the photolysis pathways of this compound is not present in the available literature. While the influence of solvents on the photochemistry of related compounds is a known phenomenon, with studies on the photodegradation of similar molecules in various media, this has not been extended to this compound. nih.gov For example, the photodegradation of other antimicrobial agents has been studied in solvent mixtures, highlighting the role of the solvent in the reaction mechanism, but these findings cannot be directly extrapolated to the target compound of this article. nih.gov

Further research is required to elucidate the specific reaction mechanisms and kinetics, including N-N fission processes and solvent effects on photolysis, for this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information on the number, environment, and coupling of protons within a molecule. For N-Ethyl-N-methyl-4-nitroaniline, the ¹H NMR spectrum confirms the placement of protons on the ethyl and methyl groups, as well as on the aromatic ring.

The aromatic protons typically appear as a set of doublets due to the para-substitution pattern on the benzene (B151609) ring. The protons ortho to the nitro group are expected to be shifted downfield compared to those ortho to the amino group due to the strong electron-withdrawing nature of the nitro group. The ethyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene groups, respectively. The N-methyl group appears as a singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho to NO₂) | ~8.12 | d | ~9.4 |

| Aromatic-H (ortho to N(CH₃)(C₂H₅)) | ~6.61 | d | ~9.4 |

| -CH₂- (Ethyl) | ~3.39 | q | ~7.1 |

| -CH₃ (N-Methyl) | ~2.89 | s | N/A |

| -CH₃ (Ethyl) | ~1.11 | t | ~7.1 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon attached to the nitro group (C-NO₂) is typically the most downfield aromatic carbon signal due to the strong deshielding effect of the nitro group. The carbon attached to the amino group (C-N) is also significantly shifted. The remaining aromatic carbons can be distinguished based on their electronic environment. The carbons of the ethyl and methyl groups appear in the aliphatic region of the spectrum.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (Aromatic) | ~154.14 |

| C-N (Aromatic) | ~137.06 |

| CH (Aromatic, ortho to NO₂) | ~126.13 |

| CH (Aromatic, ortho to N(CH₃)(C₂H₅)) | ~110.34 |

| -CH₂- (Ethyl) | ~46.92 |

| -CH₃ (N-Methyl) | ~37.55 |

| -CH₃ (Ethyl) | ~11.22 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Key vibrational modes include the symmetric and asymmetric stretching of the nitro group (NO₂), C-N stretching of the aromatic amine, C-H stretching of the aromatic and aliphatic groups, and aromatic C=C stretching.

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 |

| Aliphatic C-H Stretch | ~2970 - 2850 |

| Aromatic C=C Stretch | ~1600 - 1450 |

| Asymmetric NO₂ Stretch | ~1520 - 1490 |

| Symmetric NO₂ Stretch | ~1350 - 1320 |

| Aromatic C-N Stretch | ~1300 - 1200 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for studying nitroaromatic compounds. spiedigitallibrary.org Resonance Raman spectroscopy, where the excitation wavelength is close to an electronic absorption band of the molecule, can significantly enhance the Raman signals of the chromophore. aip.orgaip.org This technique provides detailed structural information about the nitroaromatic system and can be used to study intramolecular interactions. aip.orgaip.org For nitroaromatic compounds, the symmetric and asymmetric stretching modes of the nitro group are typically strong and well-defined in the Raman spectrum. spiedigitallibrary.org

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In mass spectrometry, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (C₉H₁₂N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 180.20 g/mol ). nih.gov The presence of an even number of nitrogen atoms results in a molecular ion with an even mass number, consistent with the nitrogen rule. youtube.com Fragmentation patterns in the mass spectrum can provide further structural information. Common fragments may arise from the loss of the ethyl group, the methyl group, or the nitro group. The PubChem database indicates a prominent peak at m/z 165, which could correspond to the loss of a methyl group ([M-CH₃]⁺), and a peak at m/z 119. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying this compound by separating it from other components and providing a distinct mass spectrum. The mass spectrum is characterized by a molecular ion peak and a series of fragment ions that form a unique fingerprint for the molecule. The molecular ion ([M]•+) peak for this compound appears at a mass-to-charge ratio (m/z) of 180, which corresponds to its molecular weight. nih.gov

The fragmentation of this compound under electron ionization is predictable based on its structure. The primary fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and within the ethyl and methyl groups. A significant fragment ion is observed at m/z 165, resulting from the loss of a methyl group (•CH3) from the parent molecule. nih.gov Another prominent fragmentation pathway is the loss of an ethyl group (•C2H5), leading to an ion at m/z 151. Further fragmentation can occur, leading to other characteristic ions, such as the one at m/z 119. nih.gov The analysis of these fragmentation patterns is crucial for the unequivocal identification of the compound in a sample. nih.gov Chemical ionization mass spectrometry can also be employed, which is a softer ionization technique that often results in a more intense molecular ion peak and less fragmentation, which is particularly useful for thermolabile compounds. nih.gov

Table 1: Key GC-MS Fragmentation Data for this compound

| m/z Ratio | Proposed Ion Fragment | Significance |

|---|---|---|

| 180 | [C₉H₁₂N₂O₂]•+ | Molecular Ion ([M]•+) nih.gov |

| 165 | [M - CH₃]•+ | Loss of a methyl radical nih.gov |

| 151 | [M - C₂H₅]•+ | Loss of an ethyl radical |

| 119 | [Fragment] | Further fragmentation product nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Integrity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound with a high degree of certainty. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. nih.gov This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₂N₂O₂. The calculated monoisotopic mass for this formula is 180.089877630 Da. nih.gov HRMS analysis would yield an experimental mass value extremely close to this theoretical value, typically within a few parts per million (ppm) of error. This high mass accuracy provides unambiguous confirmation of the molecule's integrity and elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. nih.gov

Table 2: Precise Molecular Mass Confirmation by HRMS

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂O₂ | nih.gov |

| Nominal Mass | 180 | nih.gov |

| Precise Monoisotopic Mass | 180.089877630 Da | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC/MS) for Analysis of Complex Mixtures and Derivatives

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and selective method ideal for the analysis of this compound, especially in complex matrices or when dealing with its derivatives. mdpi.com This technique is particularly advantageous for compounds that may be thermolabile or non-volatile, where GC-MS might be challenging. nih.gov In metabolic studies, for instance, LC/MS can be used to identify and quantify N-oxidation, N-de-ethylation, and N-demethylation products of substituted N-ethyl-N-methylanilines. nih.gov

A typical LC/MS method for a compound like this compound would involve separation on a reverse-phase column, such as a C18 column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol, run under a gradient elution program. mdpi.comresearchgate.net The mass spectrometer, often a tandem quadrupole (MS/MS) system, allows for detection in modes like multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity for quantitative analysis, even at trace levels. mdpi.commdpi.com This makes LC/MS suitable for applications such as impurity profiling in pharmaceutical substances. researchgate.netmdpi.com

Electronic Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectrum of this compound is dominated by an intense absorption band in the UV-A to visible region. This absorption is due to a π → π* electronic transition with significant intramolecular charge transfer (ICT) character. The molecule possesses an electron-donating group (the N-ethyl-N-methylamino group) and a powerful electron-withdrawing group (the nitro group, -NO₂) connected through a conjugated π-system (the benzene ring).

Upon absorption of light, an electron is promoted from a π molecular orbital, largely localized on the amino group and the ring, to a π* antibonding orbital, which is primarily localized on the nitro group and the ring. This photoexcitation leads to a substantial increase in the molecule's dipole moment, as electron density shifts from the donor end to the acceptor end. This ICT band is what gives the compound its characteristic yellow color and makes its electronic properties highly sensitive to its environment. nih.gov

Table 3: Electronic Transitions in this compound

| Transition Type | Chromophore System | Expected Spectral Region |

|---|---|---|

| π → π* (ICT) | O₂N-C₆H₄-N(CH₃)(C₂H₅) | ~350-450 nm |

Solvent-Induced Spectral Shifts and Solvatochromism in Nitroanilines

This compound, like other donor-acceptor substituted nitroanilines, exhibits pronounced solvatochromism, meaning its color and UV-Vis absorption spectrum change with the polarity of the solvent. researchgate.net The charge-transfer excited state is significantly more polar than the ground state. Consequently, polar solvents stabilize the excited state to a greater extent than the ground state, which reduces the energy gap for the π → π* transition. orientjchem.org

This phenomenon results in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the maximum absorption wavelength (λmax) as the solvent polarity increases. researchgate.net For example, the λmax of a related compound, 4-nitroaniline (B120555), shifts to longer wavelengths when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like water. This positive solvatochromism is a hallmark of molecules with an ICT transition where the excited state dipole moment is larger than the ground state dipole moment. The extent of this shift can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters. orientjchem.orgresearchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While the specific crystal structure for this compound is not publicly available, the structure of the closely related compound, N-methyl-4-nitroaniline, provides an excellent reference. nih.gov

Analysis of N-methyl-4-nitroaniline revealed that it crystallizes in the monoclinic system with the space group P 1 21/n 1. nih.gov The lattice parameters, which define the size and shape of the unit cell, were determined with high precision. nih.gov An XRD analysis of this compound would similarly provide its space group and precise unit cell dimensions. Furthermore, it would yield a complete structural model, including all bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's physical properties. Other nitroaniline derivatives have also been characterized, showing crystallization in monoclinic or orthorhombic systems. researchgate.netresearchgate.net

Table 4: Crystallographic Data for the Related Compound N-methyl-4-nitroaniline

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 9.9223 Å |

| b | 6.8557 Å |

| c | 10.7606 Å |

| α | 90 ° |

| β | 103.304 ° |

| γ | 90 ° |

(Data sourced from PubChem, originally from a 2014 Crystal Growth & Design article) nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental characteristics of N-Ethyl-N-methyl-4-nitroaniline. These computational techniques offer a powerful lens to inspect properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Dipole Moment Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules like this compound. By focusing on the electron density rather than the many-electron wavefunction, DFT provides a balance between accuracy and computational cost. The B3LYP functional combined with a basis set such as 6-31G* is commonly employed to study 4-nitroaniline (B120555) derivatives. researchgate.net

Theoretical studies on related N-substituted alkyl derivatives of 4-nitroaniline reveal that the substitution of alkyl groups at the amino nitrogen significantly influences the molecule's electronic properties. researchgate.net Successive substitution with alkyl groups like ethyl and methyl enhances the dipole moment (µ) and polarizability (α). This enhancement is attributed to the electron-donating inductive effect of the alkyl groups, which facilitates intramolecular charge transfer (ICT) from the amino group (donor) to the nitro group (acceptor) through the π-conjugated phenyl ring. researchgate.net

The planarity of the molecule is also a key factor. While 4-nitroaniline itself is nearly planar, the addition of bulky alkyl groups can lead to a more non-planar structure. However, the electronic properties are generally enhanced with increasing size and number of alkyl substituents. researchgate.net For instance, the dipole moment of N,N-diethyl-4-nitroaniline is noted to be higher than that of N-methyl-4-nitroaniline, a trend that suggests this compound would also possess a significant dipole moment. researchgate.net These calculations also show that the frontier molecular orbital energies (EHOMO and ELUMO) and the resulting energy gap are affected by both substitution and the polarity of the solvent, with more polar solvents leading to an increase in the dipole moment and polarizability. researchgate.net

Table 1: Calculated Electronic Properties of 4-Nitroaniline Derivatives (Note: Data for this compound is inferred from trends observed in related compounds)

| Compound | Dipole Moment (µ) in vacuum (Debye) | Polarizability (α) in vacuum (a.u.) | Reference |

|---|---|---|---|

| 4-Nitroaniline | ~6.3 | ~85 | researchgate.net |

| N-Methyl-4-nitroaniline | ~7.0 | ~95 | researchgate.net |

| N,N-Diethyl-4-nitroaniline | ~7.5 | ~115 | researchgate.net |

| This compound (Estimated) | ~7.3 | ~105 | Inferred from researchgate.net |

Time-Dependent DFT (TD-DFT) for Excitation Energies and Optical Property Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules and predicting their optical behavior. For push-pull systems like this compound, TD-DFT can accurately predict the energies of electronic transitions, which are crucial for understanding their color and nonlinear optical (NLO) properties.

The primary electronic transition of interest in these molecules is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. This transition is responsible for the strong absorption in the visible or near-UV region. TD-DFT calculations, often performed with functionals like B3LYP, can determine the wavelength and oscillator strength of this ICT band. The results of such calculations on similar nitroaniline derivatives show that the position of the absorption maximum is sensitive to the electronic nature of the substituents on the amino group and the polarity of the solvent. researchgate.net An increase in the electron-donating ability of the substituent and the polarity of the solvent typically leads to a red-shift (bathochromic shift) of the ICT band.

Semiempirical Methods (ZINDO/S, PM6-CIS) for Spectroscopic Correlations

While DFT and TD-DFT provide high accuracy, they can be computationally expensive. Semiempirical methods, such as ZINDO/S (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic) and PM6-CIS (Parameterization Method 6 with Configuration Interaction Singles), offer a faster alternative for correlating with spectroscopic data, especially for larger molecules.

These methods use parameters derived from experimental data to simplify the calculations. ZINDO/S, in particular, is parameterized to reproduce electronic spectra and has been successfully used to predict the UV-Vis spectra of organic dyes. For molecules like this compound, these methods can provide a qualitative and often semi-quantitative prediction of the absorption spectra, helping to interpret experimental results and understand the nature of the electronic transitions involved.

Molecular Interactions and Charge Density Analysis

The distribution of electrons within the molecule and how molecules interact with each other are key to understanding the macroscopic properties of this compound.

Multipolar Atom Model for Electron Density Distribution in Nitroanilines

The multipolar atom model provides a detailed description of the electron density distribution within a molecule by going beyond the simple spherical atom approximation. This model represents the atomic electron density using a series of multipolar functions (dipole, quadrupole, etc.), which can capture the anisotropic nature of the electron density due to chemical bonding and lone pairs.

In nitroanilines, this approach allows for a precise analysis of the charge distribution and the effects of the donor and acceptor groups on the aromatic ring. acs.org It can quantify the charge transfer from the amino group to the nitro group and reveal the polarization of the π-electron system. This detailed understanding of the electron density is fundamental for rationalizing the molecule's reactivity, intermolecular interactions, and its large nonlinear optical response. acs.org

Electrostatic Interaction Schemes for Macroscopic Linear Susceptibilities

The macroscopic linear optical properties of a material, such as its refractive index and linear susceptibility (χ⁽¹⁾), are determined by the collective response of its constituent molecules to an external electric field. Electrostatic interaction schemes are used to bridge the gap between the properties of a single molecule and the bulk material.

These models account for the fact that a molecule in a condensed phase (like a crystal or a solution) is influenced by the electric field created by the surrounding molecules. By calculating the molecular polarizability (α) using quantum chemical methods and then incorporating local field effects, it is possible to predict the linear susceptibility of the material. acs.orgnih.govnih.gov For polar molecules like this compound, these intermolecular electrostatic interactions are significant and must be accurately modeled to obtain reliable predictions of the bulk optical properties. nih.gov

Simulation of Molecular Dynamics and Solvent Effects

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient method to study the influence of a solvent environment on the spectroscopic and electronic properties of a solute molecule like this compound. researchgate.net In this approach, the solvent is not represented by individual molecules but as a continuous medium with a specific dielectric constant (ε). researchgate.net The solute molecule is placed within a cavity in this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

This methodology is particularly useful for spectroscopic studies because it can predict solvatochromic shifts—the change in the position of absorption or emission bands as the solvent polarity changes. For nitroaniline derivatives, which exhibit strong charge-transfer character, moving from a nonpolar to a polar solvent typically results in a bathochromic (red) shift in the π → π* transition. researchgate.net

Computational studies on related N-alkyl-4-nitroanilines using a self-consistent field method in different media (vacuum, tetrahydrofuran (B95107) (THF), and ethanol) illustrate this effect. researchgate.net The calculations show that both the dipole moment (µ) and the molecular polarizability (α) increase as the solvent becomes more polar (ε(THF) = 7.6, ε(Ethanol) = 24.3). researchgate.net This enhancement of electronic properties is linked to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The PCM approach effectively captures this stabilization of the charge-separated excited state by the polar solvent, which is fundamental to understanding the solvatochromism of these compounds. While these models simplify the complex reality of solute-solvent interactions by omitting specific interactions like hydrogen bonding, they provide valuable insights into the general electrostatic effects of the solvent environment. researchgate.net

| Compound | Medium | Dipole Moment (Debye) | Polarizability (ų) |

|---|---|---|---|

| 4-nitroaniline (4-NA) | Vacuum | 7.12 | 14.15 |

| THF (ε=7.6) | 10.03 | 17.06 | |

| Ethanol (ε=24.3) | 11.05 | 17.75 | |

| N,N-diethyl-4-nitroaniline (DE-4-NA) | Vacuum | 8.11 | 19.56 |

| THF (ε=7.6) | 11.75 | 24.19 | |

| Ethanol (ε=24.3) | 12.91 | 25.29 |

Explicit solvent modeling offers a more detailed and physically realistic picture of solute-solvent interactions compared to implicit models. In this approach, individual solvent molecules are included in the simulation box along with the solute, such as this compound. Classical Molecular Dynamics (MD) simulations are then used to propagate the system's trajectory over time, allowing for the study of both structural and dynamic properties of the solvated system.

This method requires a force field, which defines the potential energy of the system as a function of atomic coordinates. The force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). For higher accuracy, especially when studying electronic properties, a Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. rug.nl In a QM/MM simulation, the solute molecule (the QM region) is treated with a quantum mechanical method like DFT, while the surrounding solvent molecules (the MM region) are treated with a classical force field. rug.nl

For example, a QM/MM study of the closely related p-nitroaniline in 1,4-dioxane (B91453) involved placing one solute molecule in a box with hundreds of explicit solvent molecules. rug.nl The simulation treated the molecules as rigid bodies, using charges derived from DFT calculations to describe the electrostatic interactions. Such simulations can provide a detailed picture of the solvent shell structure around the solute and calculate properties averaged over many different solvent configurations. rug.nl This approach is crucial for understanding specific solute-solvent interactions, such as hydrogen bonding, and their influence on the solute's conformation and electronic properties, which cannot be captured by implicit solvent models. Although computationally intensive, explicit solvent simulations provide the most accurate theoretical framework for modeling condensed-phase systems.

Advanced Applications and Material Science Integration

Energetic Materials Research

In the field of energetic materials, stability, sensitivity, and performance are critical parameters. N-Ethyl-N-methyl-4-nitroaniline and its close chemical relatives have been investigated for their ability to modify these properties in propellants and explosives.

N-substituted p-nitroanilines are recognized for their efficacy as stabilizers in nitrate (B79036) ester-based energetic materials. at.ua Compounds like N-methyl-4-nitroaniline (MNA) have demonstrated a strong capability to scavenge nitrogen oxides, which are primary products of decomposition in materials like double-base propellants. at.ua This stabilizing action prevents autocatalytic decomposition, thereby extending the chemical stability and service life of the propellant. For instance, the combination of MNA with ethyl centralite has been shown to significantly improve the storage life of certain propellants. dtic.mil

The stabilizing mechanism involves the reaction of the stabilizer with decomposition products, primarily nitrogen oxides. The N-alkyl groups on the aniline (B41778) structure play a crucial role in this process. While N-methyl-4-nitroaniline is effective, it can be consumed rapidly. at.ua The introduction of different or additional alkyl groups, as in this compound, can modulate this reactivity. The family of N-methyl-p-nitroaniline derivatives, including N-ethyl-p-nitroaniline (ENA), has been synthesized and studied for this purpose. at.ua These compounds help to control the sensitivity, ignition, and combustion properties of high-energy materials, ensuring safer handling and a controlled release of energy. chemicalbook.com

| Stabilizer Candidate | Propellant Type | Observed Improvement |

| N-methyl-4-nitroaniline (MNA) + Ethyl Centralite | T16 Propellant | Twofold increase in storage life at 170°F. dtic.mil |

| N-methyl-4-nitroaniline (MNA) + Ethyl Centralite | T19 Propellant | Threefold increase in storage life at 170°F. dtic.mil |

| N-methyl-4-nitroaniline (MNA) | Double-base propellants | Superior stability characteristics compared to ethyl centralite or 2-nitrodiphenylamine (B16788) alone. dtic.mil |

Melt-cast explosives, such as those based on 2,4-Dinitroanisole (DNAN), are valued for their processing advantages. However, their physical and sensitivity characteristics often need to be modified for practical applications. N-methyl-4-nitroaniline (MNA) is used as an additive to lower the melting point of DNAN, creating a medium that is better suited for the melt-casting process. dettx.com This reduction in melting point also acts as a desensitizing mechanism.

By incorporating MNA, the sensitivity of the explosive formulation to stimuli like impact and friction can be reduced. dettx.com This compound was a component in the insensitive warheads for Amatol-40 missiles. researchgate.net The addition of MNA helps to reduce excessive vapor pressure and porosity in the cast charge. dettx.com Given its structural similarity, this compound is expected to perform a comparable function as a melt-soluble additive and desensitizing agent in modern insensitive munitions formulations.

The presence of stabilizers and modifiers directly influences the thermal decomposition pathways and combustion behavior of energetic materials. Compounds like N-methyl-4-nitroaniline (MNA) are added to control the ignition and combustion properties of propellants and pyrotechnics. chemicalbook.com By reacting with initial decomposition products, they alter the subsequent reaction kinetics, which can lead to more predictable and desirable combustion characteristics, such as mesa-type burning rates in propellants. dtic.mil

Non-Linear Optical (NLO) Materials Development

The asymmetric electronic structure of this compound makes it a candidate for applications in non-linear optics (NLO). NLO materials are essential for technologies like frequency conversion, optical switching, and data storage.

The NLO response of a material originates from the polarizability of its constituent molecules in the presence of a strong electric field, such as that from a laser. For second-order NLO effects like Second-Harmonic Generation (SHG), a non-centrosymmetric molecular structure with a large first hyperpolarizability (β) is required. Nitroanilines, characterized by a donor amine group and an acceptor nitro group connected by a π-conjugated system (the benzene (B151609) ring), are classic examples of such "push-pull" molecules.

| Compound | First Hyperpolarizability (β) related property |

| 2-methyl-4-nitroaniline (MNA) clusters | NLO responses are influenced by intermolecular forces like dipolar interactions and hydrogen bonding, which affect excitonic splitting and excitation spectra. researchgate.net |

| Substituted Hexaphyrins | The first hyperpolarizability (βHRS) is highly dependent on the centrosymmetry of the system; a centrosymmetric structure results in a βHRS value of zero. nih.gov |

The rational design of molecules with large NLO responses follows several key principles. A primary strategy is the creation of a strong "push-pull" system, which is achieved in this compound by the electron-donating N-ethyl-N-methylamino group and the electron-withdrawing nitro group. nih.gov The efficiency of this intramolecular charge transfer is critical for a large hyperpolarizability.

Further design principles include:

Enhancing Donor/Acceptor Strength: Increasing the electron-donating ability of the donor group or the electron-withdrawing strength of the acceptor group can enhance the β value.

Extending π-Conjugation: A longer conjugated path between the donor and acceptor can increase the NLO response, although this can sometimes shift absorption bands into the desired operational wavelength range.

Molecular Symmetry: Asymmetry is paramount. Introducing substituents that break the symmetry of the molecule or encourage non-centrosymmetric crystal packing is a key design strategy. nih.gov For instance, the introduction of push-pull substitution patterns on opposite sides of macrocyclic structures has been shown to enhance NLO contrast in molecular switches. nih.gov

By applying these principles, researchers can fine-tune the molecular structure of compounds like this compound to optimize their NLO properties for specific device applications.

Liquid Crystal Systems

In guest-host liquid crystal (LC) displays, dichroic dye molecules (the "guest") are mixed with a liquid crystal (the "host") kent.edu. The orientation of the dye molecules follows the host LC molecules, which can be controlled by an external electric field. This allows for the modulation of light absorption and transmission, forming the basis of various electro-optical devices kent.edu. Nitroaniline derivatives, due to their strong dichroism and dipole moments, are of significant interest in this field.

The introduction of nitroaniline-based dopants into nematic liquid crystals can significantly enhance their electro-optical performance. Research on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) provides a clear example of these effects. When BNA is doped into a nematic liquid crystal mixture (E7), it leads to a substantial improvement in the device's response time mdpi.comscispace.com. For instance, a 3 wt% BNA-doped LC cell exhibits a fall time that is fivefold faster than a pure LC cell mdpi.comnih.gov. This acceleration is crucial for modern displays to reduce motion blur and improve color rendering mdpi.com.

This enhanced performance is attributed to several factors, including a reduction in the rotational viscosity of the LC mixture and a decrease in the threshold voltage required for switching scispace.comresearchgate.net. Furthermore, the inherent spontaneous polarization electric field of the BNA molecules can introduce an additional restoring force, which further accelerates the relaxation of the LC molecules when the electric field is removed mdpi.com. Given the structural similarities, this compound is expected to produce comparable improvements in the electro-optical response of nematic liquid crystals.

The speed at which a liquid crystal device can switch between states is critically dependent on the rotational viscosity (γ₁) and the threshold voltage (Vth) of the material researchgate.netresearchgate.net. Doping with specific organic molecules can favorably alter these parameters.

In studies with N-benzyl-2-methyl-4-nitroaniline (BNA), its addition to the nematic host resulted in a significant decrease in both rotational viscosity and threshold voltage scispace.comresearchgate.net. Specifically, doping with BNA was found to decrease the rotational viscosity by approximately 44% and the threshold voltage by 25% mdpi.comnih.gov. The reduction in viscosity is attributed to the molecular structure of the dopant, which can disrupt the intermolecular interactions of the host LC molecules, allowing them to move and reorient more freely researchgate.net. The decrease in threshold voltage is linked to changes in the splay elastic constant and an increase in the dielectric anisotropy of the mixture researchgate.net.

These findings suggest that this compound, as a similar nitroaniline derivative, can serve as an effective agent for lowering both the viscosity and the driving voltage of liquid crystal devices, leading to faster and more energy-efficient displays.

Table 1: Effect of N-benzyl-2-methyl-4-nitroaniline (BNA) Doping on LC Properties Data based on studies of a related compound to illustrate potential effects.

| Property | Change with BNA Doping | Quantitative Effect | Reference |

| Rotational Viscosity (γ₁) | Decrease | ~44% reduction | mdpi.comresearchgate.net |

| Threshold Voltage (Vth) | Decrease | ~25% reduction | mdpi.comnih.gov |

| Fall Time (τ_off) | Decrease | ~5 times faster | scispace.comresearchgate.net |

Dielectric anisotropy (Δε) is a fundamental property of liquid crystals that dictates their response to an electric field; it is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the LC director iphy.ac.cn. The sign and magnitude of Δε determine the alignment of the LC molecules in the field researchgate.netresearchgate.net. Doping with polar molecules can effectively modulate this property.

Table 2: Dielectric Anisotropy Modulation by Nitroaniline Dopants Comparative data from a study on related compounds.

| Dopant (3 wt%) | Dielectric Anisotropy (Δε) of Mixture | Percent Increase from Pristine LC | Reference |

| Pristine E7 LC | 13.8 | 0% | mdpi.com |

| N-benzyl-2-methyl-4-nitroaniline (BNA) | 14.6 | ~6% | mdpi.com |

| Morpholinium 2-chloro-4-nitrobenzoate (M2C4N) | 16.0 | ~16% | mdpi.com |

Polymer Stabilization Applications

Nitroaniline derivatives are recognized for their role as stabilizers in various materials, including polymers and propellants chemicalbook.comnih.gov. Their function is to prevent or inhibit degradation caused by environmental factors such as heat and ultraviolet (UV) radiation.

Research into the closely related compound N-methyl-4-nitroaniline (MNA) shows its utility as an additive in polymer formulations, such as polyvinyl chloride (PVC), to enhance thermal and UV stability chemicalbook.com. The mechanism involves the nitroaromatic compound absorbing UV energy and dissipating it harmlessly, or quenching reactive species that would otherwise lead to polymer chain scission and degradation.

Furthermore, studies aimed at improving the properties of MNA as a stabilizer in composite modified double base (CMDB) propellants led to the synthesis of several new derivatives, including N-ethyl-p-nitroaniline (ENA) nih.gov. The research demonstrated that increasing the carbon chain length on the nitrogen atom improved solubility and stability within the propellant matrix nih.gov. This work provides strong evidence that this compound, which features both ethyl and methyl groups, is a strong candidate for applications as a polymer stabilizer, offering enhanced compatibility and performance in preventing the degradation of polymer-based materials chemicalbook.comnih.gov.

Environmental Fate, Biotransformation, and Remediation Studies

Microbial Degradation Pathways

The microbial breakdown of MNA has been investigated under both oxygen-present (aerobic) and oxygen-absent (anaerobic) conditions. These processes involve different metabolic pathways and enzymatic systems.

Aerobic Biotransformation: A significant study on the aerobic degradation of MNA was published in 2013, describing the isolation of a bacterium, Pseudomonas sp. strain FK357, capable of using MNA as its sole source of carbon, nitrogen, and energy. plos.orgnih.govnih.gov This research reported the efficient degradation of MNA in soil microcosms. plos.orgnih.gov However, it is crucial to note that this article was retracted in 2014 by the publisher, PLOS ONE. The retraction notice states that an institutional investigation concluded that the underlying data for the study were fabricated. plos.org Prior to this retracted study, only anaerobic biotransformation of MNA had been documented. plos.orgchemicalbook.comnih.gov

Anaerobic Biotransformation: Under anaerobic conditions, the biotransformation of MNA follows a reductive pathway. Research has shown that in environments like anaerobic fluidized-bed bioreactors, MNA is reductively transformed into N-methyl-p-phenylenediamine (MPD). chemicalbook.comnih.gov This transformation represents a critical step in the anaerobic treatment of MNA-containing wastewater. nih.gov

The identification of intermediate compounds is key to elucidating degradation pathways.

Aerobic Pathway Intermediates (Based on Retracted Data): The retracted 2013 study on Pseudomonas sp. strain FK357 reported the formation of several major metabolic intermediates during the aerobic degradation of MNA. plos.orgnih.govnih.gov Analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) allegedly identified the following compounds in sequence:

4-nitroaniline (B120555) (4-NA)

4-aminophenol (B1666318) (4-AP)

1,2,4-benzenetriol (B23740) (BT)

Anaerobic Pathway Intermediates: In anaerobic treatment systems, the primary intermediate identified from the transformation of MNA is:

N-methyl-p-phenylenediamine (MPD) chemicalbook.comnih.gov

The table below summarizes the key metabolic intermediates identified under different conditions.

| Condition | Initial Compound | Key Intermediates Identified |

| Aerobic | N-Methyl-4-nitroaniline (MNA) | 4-nitroaniline (4-NA), 4-aminophenol (4-AP), 1,2,4-benzenetriol (BT) plos.orgnih.govnih.gov |

| Anaerobic | N-Methyl-4-nitroaniline (MNA) | N-methyl-p-phenylenediamine (MPD) chemicalbook.comnih.gov |

The breakdown of MNA is facilitated by specific microbial enzymes that catalyze distinct reactions.

Aerobic Enzymatic Mechanisms (Based on Retracted Data): The retracted study on Pseudomonas sp. strain FK357 proposed a multi-step enzymatic pathway for MNA degradation: plos.orgnih.govnih.gov

N-demethylation: The initial step was reported as an NADH-dependent N-demethylase reaction. This enzyme was said to remove the methyl group (–CH3) from MNA to form 4-nitroaniline (4-NA) and formaldehyde. The specific activity was reported as 12.33 ± 0.15 nmol min⁻¹ mg of protein⁻¹. plos.org

Monooxygenation: The second step involved a flavin-dependent monooxygenase. This enzyme, requiring NADPH and FMN as cofactors, was proposed to convert 4-NA into 4-aminophenol (4-AP) through the oxidative removal of the nitro group (–NO2). The specific activity for this conversion was reported to be 3.55 ± 0.08 nmol min⁻¹ mg of protein⁻¹. plos.orgnih.gov

Oxidative Deamination: The third step was described as the conversion of 4-AP to 1,2,4-benzenetriol (BT), indicating an oxidative deamination reaction where the amino group (–NH2) is released. plos.orgnih.govnih.gov

Ring Cleavage: The final proposed stage was the degradation of the aromatic ring of BT by the enzyme 1,2,4-benzenetriol 1,2-dioxygenase. plos.orgnih.gov

The table below details the proposed enzymatic reactions from the retracted study.

| Step | Reaction | Substrate | Proposed Enzyme | Product |

| 1 | N-demethylation | N-Methyl-4-nitroaniline (MNA) | N-demethylase | 4-nitroaniline (4-NA) plos.org |

| 2 | Monooxygenation | 4-nitroaniline (4-NA) | Monooxygenase | 4-aminophenol (4-AP) plos.orgnih.gov |

| 3 | Oxidative Deamination | 4-aminophenol (4-AP) | Oxidative Deaminase | 1,2,4-benzenetriol (BT) plos.orgnih.gov |

Anaerobic Enzymatic Mechanisms: The primary enzymatic mechanism in anaerobic biotransformation of nitroaromatic compounds is nitroreduction . nih.govnih.gov This process involves the reduction of the nitro group to an amino group, which is less toxic. nih.gov In the case of MNA, this nitroreduction leads to the formation of N-methyl-p-phenylenediamine. chemicalbook.comnih.gov

Bioremediation Strategies for Nitroaromatic Compounds

Bioremediation uses living organisms, primarily microbes, to degrade or detoxify environmental contaminants. ijeab.com It is considered a promising and economical technology for treating soil and water polluted with nitroaromatic compounds. ijeab.comcambridge.org

A key strategy in bioremediation is to find and cultivate microorganisms that can effectively break down target pollutants.

Pseudomonas sp. strain FK357 (Based on Retracted Data): The retracted 2013 paper described the isolation of Pseudomonas sp. strain FK357 from soil microcosms. plos.orgnih.govnih.gov The bacterium was reported to be an efficient degrader of MNA, utilizing it as the sole source of carbon, nitrogen, and energy. plos.orgnih.gov The optimal growth conditions for this strain on MNA were reported to be at a concentration of 250 µM, a temperature of 30°C, and a pH of 7.2. plos.orgnih.gov However, due to the retraction of this study for data fabrication, the existence and capabilities of this specific strain are unverified. plos.org

Bioreactors provide controlled environments to optimize microbial activity for waste treatment.

Upflow Anaerobic Sludge Blanket (UASB) Bioreactor for MNA: A successful continuous treatment of MNA was demonstrated in an Upflow Anaerobic Sludge Blanket (UASB) reactor. nih.gov The study, conducted over 204 days, showed the consistent transformation of MNA into the less toxic N-methyl-p-phenylenediamine (MPD). nih.gov This demonstrates the viability of UASB technology for treating waste streams containing MNA. nih.gov

The operational parameters of the UASB reactor study are summarized below.

| Parameter | Value |

| Reactor Type | Upflow Anaerobic Sludge Blanket (UASB) |

| Liquid Volume | 360 mL |

| Inoculum | Anaerobic granular sludge (10 g VSS L⁻¹) |

| Temperature | 30 ± 2°C |

| Operational Duration | 204 days |

| Key Finding | Continuous reduction of MNA to MPD was achieved. nih.gov |

Environmental Persistence and Transformation Products

Detailed scientific research focusing specifically on the environmental persistence and transformation products of N-Ethyl-N-methyl-4-nitroaniline is limited. However, insights into its potential environmental behavior can be extrapolated from studies on structurally similar compounds, such as N-methyl-4-nitroaniline and other substituted nitroanilines. The environmental fate of these compounds is largely governed by processes like microbial degradation and photodegradation.

The persistence of a chemical in the environment is influenced by its susceptibility to breakdown by microorganisms. While direct studies on this compound are scarce, research on the aerobic degradation of the related compound N-Methyl-4-nitroaniline (MNA) by a soil bacterium, Pseudomonas sp. strain FK357, has been reported. plos.org This study, although now retracted, proposed a degradation pathway that could offer potential parallels. plos.org The initial proposed step was an N-demethylation reaction, converting MNA to 4-nitroaniline (4-NA) and formaldehyde. plos.org Subsequently, it was suggested that a monooxygenase enzyme transforms 4-NA into 4-aminophenol (4-AP), which is then converted to 1,2,4-benzenetriol (BT) through oxidative deamination. plos.org The aromatic ring of BT was then proposed to undergo cleavage. plos.org

It is plausible that this compound could undergo a similar initial N-dealkylation step, losing either its ethyl or methyl group to form N-ethyl-4-nitroaniline or N-methyl-4-nitroaniline, respectively. These intermediates would then likely follow degradation pathways similar to those studied for other nitroaniline compounds.

Photodegradation is another critical process that can influence the environmental persistence of nitroaromatic compounds. Research on a compound structurally related to this compound suggested a photo-retro-aldol-type reaction as a potential degradation pathway. nih.gov This process could lead to the formation of N-methyl-4-nitroaniline and other byproducts. nih.gov The study further indicated that N-methyl-4-nitroaniline could undergo photochemical N-demethylation to produce p-nitroaniline. nih.gov